4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide 4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide
Brand Name: Vulcanchem
CAS No.: 477332-73-3
VCID: VC13232677
InChI: InChI=1S/C18H16N4O2S3/c19-16(24)13-6-8-14(9-7-13)20-15(23)11-26-18-22-21-17(27-18)25-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,24)(H,20,23)
SMILES: C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Molecular Formula: C18H16N4O2S3
Molecular Weight: 416.5 g/mol

4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

CAS No.: 477332-73-3

Cat. No.: VC13232677

Molecular Formula: C18H16N4O2S3

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide - 477332-73-3

Specification

CAS No. 477332-73-3
Molecular Formula C18H16N4O2S3
Molecular Weight 416.5 g/mol
IUPAC Name 4-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzamide
Standard InChI InChI=1S/C18H16N4O2S3/c19-16(24)13-6-8-14(9-7-13)20-15(23)11-26-18-22-21-17(27-18)25-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,24)(H,20,23)
Standard InChI Key KORJMZLOTUTQFO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Canonical SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

  • Molecular Formula: C₁₈H₁₆N₄O₂S₃

  • SMILES: C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N

  • InChI Key: KORJMZLOTUTQFO-UHFFFAOYSA-N

  • IUPAC Name: 4-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzamide .

Physicochemical Properties

PropertyValueSource
Molecular Weight416.5 g/mol
Predicted SolubilityLow (hydrophobic thiadiazole)
Hazard StatementsH315, H319, H335 (irritant)

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step reactions involving:

  • Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives with carbon disulfide .

  • Functionalization: Sequential S-alkylation and amidation to introduce benzylthio and benzamide groups .

Key Reaction Conditions

StepReagents/ConditionsYield
Thiadiazole formationCS₂, reflux in acetic acid70–85%
S-AlkylationBenzyl bromide, K₂CO₃, acetone60–75%
AmidationBenzoyl chloride, DMF, triethylamine50–65%

Note: Yields are inferred from analogous syntheses in .

Biological Activity

Comparative Cytotoxicity of Analogues

CompoundIC₅₀ (µM, HeLa)Target
Sorafenib (Reference)7.91VEGFR-2/BRAF
5g (4-Cl-substituted)0.73VEGFR-2
Hypothetical ActivityPending dataLikely kinase inhibition

Data extrapolated from ; specific IC₅₀ for 4-(2-((5-(Benzylthio)...) requires experimental validation.

Anticonvulsant Activity

Thiadiazole derivatives are known to modulate neuronal sodium channels. Substituents like benzylthio may enhance blood-brain barrier permeability, though this compound’s efficacy remains unstudied .

Current Research and Applications

Preclinical Investigations

  • Structure-Activity Relationships (SAR): The benzamide group enhances hydrogen bonding with kinase active sites (e.g., VEGFR-2), while the benzylthio moiety improves lipid solubility .

  • Drug Delivery: Nanoformulations are being explored to address low aqueous solubility .

Patent Landscape

No patents directly claim this compound, but analogues with 1,3,4-thiadiazole cores are patented for oncology applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator